molecular formula C18H16O5 B12729885 3,4',7-Trimethoxy flavone CAS No. 20979-40-2

3,4',7-Trimethoxy flavone

Cat. No.: B12729885
CAS No.: 20979-40-2
M. Wt: 312.3 g/mol
InChI Key: GJEOSFLNWGXQQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4’,7-Trimethoxyflavone: (JP20KV5CGM) is a flavonoid compound with the molecular formula C18H16O5 and a molecular weight of 312.32 g/mol . It is an achiral molecule with no defined stereocenters . Flavonoids are known for their diverse biological activities and are commonly found in various plants.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4’,7-Trimethoxyflavone typically involves the methylation of flavonoid precursors. One common method is the methylation of 3,4’,7-trihydroxyflavone using methyl iodide in the presence of a base such as potassium carbonate . The reaction is carried out in an organic solvent like acetone or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods: Industrial production of 3,4’,7-Trimethoxyflavone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 3,4’,7-Trimethoxyflavone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3,4’,7-Trimethoxyflavone has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,4’,7-Trimethoxyflavone involves its interaction with various molecular targets and pathways. It is known to modulate signaling pathways related to oxidative stress and inflammation. The compound can inhibit the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), thereby reducing the production of pro-inflammatory mediators . Additionally, it can scavenge free radicals and enhance the activity of antioxidant enzymes .

Comparison with Similar Compounds

  • 3,4’,5-Trimethoxyflavone
  • 3,4’,7-Trihydroxyflavone
  • 3,4’,5,7-Tetramethoxyflavone

Comparison: 3,4’,7-Trimethoxyflavone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to 3,4’,5-Trimethoxyflavone, it has a different arrangement of methoxy groups, leading to variations in reactivity and biological activity. Similarly, the presence of hydroxyl groups in 3,4’,7-Trihydroxyflavone alters its solubility and interaction with biological targets .

Properties

IUPAC Name

3,7-dimethoxy-2-(4-methoxyphenyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O5/c1-20-12-6-4-11(5-7-12)17-18(22-3)16(19)14-9-8-13(21-2)10-15(14)23-17/h4-10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJEOSFLNWGXQQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C(=O)C3=C(O2)C=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20979-40-2
Record name 3,4',7-Trimethoxyflavone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020979402
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4',7-TRIMETHOXYFLAVONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JP20KV5CGM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.